molecular formula C9H8N2O2 B2481481 Benzyl n-cyano carbamate CAS No. 86554-53-2

Benzyl n-cyano carbamate

Cat. No.: B2481481
CAS No.: 86554-53-2
M. Wt: 176.175
InChI Key: HIVSAXBVNRQOOR-UHFFFAOYSA-N
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Description

Benzyl n-cyano carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This compound is particularly notable for its role in various chemical reactions and its applications in scientific research.

Mechanism of Action

Target of Action

Benzyl n-cyano carbamate is an organic compound that is primarily used in the synthesis of primary amines . It serves as a protected form of ammonia, which plays a crucial role in the synthesis of a wide range of organic compounds .

Mode of Action

The compound interacts with its targets through a series of chemical reactions. After N-alkylation, the C6H5CH2OC(O) group of this compound is removable with Lewis acids . This allows the compound to participate in further reactions, leading to the synthesis of primary amines .

Biochemical Pathways

It’s known that carbamates play a significant role in modern drug discovery and medicinal chemistry . They are structural elements of many approved therapeutic agents and display very good chemical and proteolytic stabilities .

Pharmacokinetics

It’s known that the compound is a white solid that is soluble in organic solvents and moderately soluble in water , which may influence its bioavailability.

Result of Action

The primary result of this compound’s action is the synthesis of primary amines . These amines can then participate in further reactions, leading to the creation of a wide range of organic compounds.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of Lewis acids is necessary for the removal of the C6H5CH2OC(O) group after N-alkylation . Additionally, the solubility of the compound in different solvents can affect its reactivity and efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl n-cyano carbamate can be synthesized through several methods. One common approach involves the reaction of benzyl alcohol with cyanogen bromide in the presence of a base such as sodium hydroxide. Another method includes the reaction of benzyl isocyanate with cyanoacetic acid under mild conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Benzyl n-cyano carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Benzyl n-cyano carbamate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Benzyl n-cyano carbamate is unique due to the presence of both benzyl and cyano groups, which provide distinct reactivity and versatility in chemical synthesis. The combination of these groups allows for a wide range of chemical transformations and applications .

Properties

IUPAC Name

benzyl N-cyanocarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c10-7-11-9(12)13-6-8-4-2-1-3-5-8/h1-5H,6H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIVSAXBVNRQOOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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